molecular formula C21H20N6O6 B4130657 METHYL 2-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-4,5-DIMETHOXYBENZOATE

METHYL 2-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-4,5-DIMETHOXYBENZOATE

Cat. No.: B4130657
M. Wt: 452.4 g/mol
InChI Key: KTWFQFLPAVMXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-4,5-dimethoxybenzoate is a complex organic compound that features a benzimidazole core linked to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-4,5-DIMETHOXYBENZOATE typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the oxadiazole ring. The final step involves the esterification of the benzoate group. Reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

These optimizations may include the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds .

Scientific Research Applications

Methyl 2-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-4,5-dimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action for METHYL 2-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis.

Properties

IUPAC Name

methyl 2-[[2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetyl]amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O6/c1-30-15-8-11(21(29)32-3)13(9-16(15)31-2)23-17(28)10-27-14-7-5-4-6-12(14)24-20(27)18-19(22)26-33-25-18/h4-9H,10H2,1-3H3,(H2,22,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWFQFLPAVMXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-4,5-DIMETHOXYBENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-4,5-DIMETHOXYBENZOATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
METHYL 2-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-4,5-DIMETHOXYBENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-4,5-DIMETHOXYBENZOATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
METHYL 2-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-4,5-DIMETHOXYBENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-4,5-DIMETHOXYBENZOATE

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